

Standard protocol for Aumolertinib treatment in H1975 cell line.

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring both EGFR-sensitizing mutations and the T790M resistance mutation.[2][3] The NCI-H1975 cell line, derived from a human NSCLC, is a critical in vitro model for studying resistance to first- and second-generation EGFR-TKIs as it endogenously expresses the L858R activating mutation and the T790M resistance mutation. These application notes provide a comprehensive set of protocols for the treatment of the H1975 cell line with **Aumolertinib**, including cell culture, viability and apoptosis assays, and analysis of downstream signaling pathways.

Data Presentation

Aumolertinib Potency in H1975 Cells

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 value for **Aumolertinib** in the H1975 cell line.



Cell Line	Aumolertinib IC50 (μM)	Reference
NCI-H1975	1.25	[4]

Recommended Aumolertinib Concentration Ranges for In Vitro Assays

The selection of appropriate **Aumolertinib** concentrations is crucial for obtaining meaningful experimental results. The following table provides recommended concentration ranges for various assays based on published literature.

Assay Type	Aumolertinib Concentration Range	Treatment Duration	Reference
Cell Viability (CCK-8/MTT)	0.3 - 5 μM (based on IC50 multiples); 2 - 12 μM (broader range)	24 - 72 hours	[4][5]
Colony Formation	0.1 μΜ	24 hours (initial treatment)	[5]
Western Blotting	1 - 5 μΜ	4 - 24 hours	[4][6]
Apoptosis (Flow Cytometry)	1 - 10 μΜ	24 - 48 hours	[7]

Experimental Protocols NCI-H1975 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the NCI-H1975 cell line.

Materials:

- NCI-H1975 cell line
- RPMI-1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (P/S)
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- Trypsin-EDTA (0.25%)
- Cell culture flasks (T-75)
- Incubator (37°C, 5% CO2)

Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% P/S.
- Cell Thawing: Thaw cryopreserved NCI-H1975 cells rapidly in a 37°C water bath. Transfer
 the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth
 medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell
 pellet in fresh complete growth medium.
- Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
- Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the
 cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at
 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, gently
 pipette to create a single-cell suspension, and passage at a 1:3 to 1:5 ratio into new flasks.

Aumolertinib Stock Solution Preparation

Materials:

- Aumolertinib powder
- Dimethyl sulfoxide (DMSO)



Sterile microcentrifuge tubes

Procedure:

- Prepare a 10 mM stock solution of Aumolertinib by dissolving the powder in DMSO.
- Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
 Avoid repeated freeze-thaw cycles.

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of **Aumolertinib** on the viability of H1975 cells.

Materials:

- NCI-H1975 cells
- · Complete growth medium
- 96-well plates
- · Aumolertinib stock solution
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed H1975 cells in a 96-well plate at a density of 5,000 10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours.
- Prepare serial dilutions of **Aumolertinib** in complete growth medium from the stock solution.
- Aspirate the medium from the wells and add 100 μL of the Aumolertinib dilutions (including a vehicle control with DMSO).
- Incubate for 24, 48, or 72 hours.



- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of EGFR Signaling

This protocol is for detecting changes in the phosphorylation of EGFR and downstream targets like AKT.

Materials:

- NCI-H1975 cells
- 6-well plates
- · Aumolertinib stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels, transfer apparatus, and PVDF membranes
- Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent and imaging system

Procedure:

- Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of **Aumolertinib** for 4-24 hours.
- Lyse the cells with ice-cold RIPA buffer.



- Quantify protein concentration using a BCA assay.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify **Aumolertinib**-induced apoptosis.

Materials:

- NCI-H1975 cells
- 6-well plates
- Aumolertinib stock solution
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Procedure:

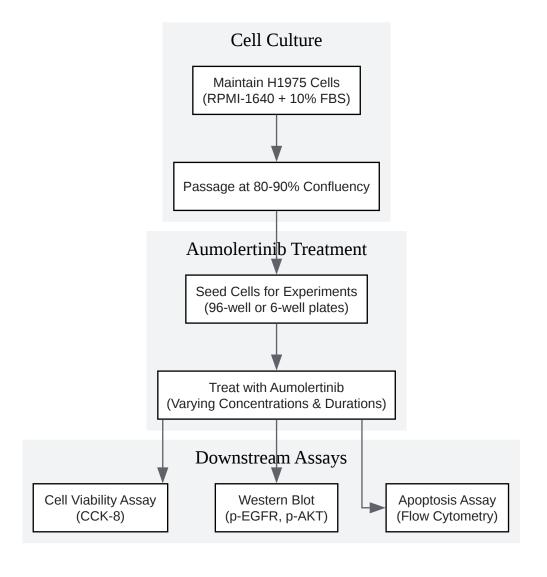
- Seed H1975 cells in 6-well plates.
- Treat cells with **Aumolertinib** for 24-48 hours.
- Harvest both adherent and floating cells and wash with cold DPBS.



- · Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
- Analyze the samples by flow cytometry within 1 hour.

Visualizations

Aumolertinib Experimental Workflow

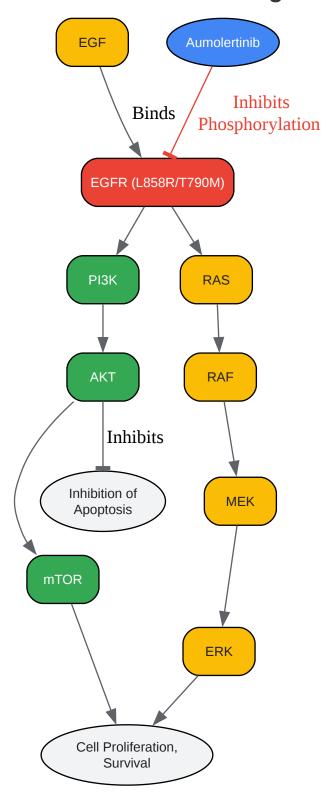


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Caption: Workflow for **Aumolertinib** treatment and analysis in H1975 cells.



Aumolertinib's Effect on the EGFR Signaling Pathway



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Caption: **Aumolertinib** inhibits EGFR, blocking downstream PI3K/AKT and RAS/ERK pathways.

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